NVP-AST487 is a small molecule kinase inhibitor with a high affinity for the RET (rearranged during transfection) proto-oncogene. [, ] It acts as an ATP-competitive inhibitor, targeting both wild-type and mutant forms of RET kinase. [, ] NVP-AST487 has demonstrated potent anti-tumor activity in preclinical models of various cancers, including medullary thyroid cancer (MTC), breast cancer, and acute myeloid leukemia (AML). [, , ]
NVP-AST487 functions as an ATP-competitive inhibitor of RET kinase, blocking the kinase activity by competing with ATP for binding to the kinase domain. [, ] This inhibition prevents RET autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. [, , ] Consequently, NVP-AST487 inhibits cell proliferation, survival, and migration in cancer cells driven by RET kinase activity. [, , ]
Additionally, NVP-AST487 has been shown to inhibit calcitonin gene expression in medullary thyroid cancer cells, partially through the suppression of gene transcription. [] This finding suggests a previously unknown role for RET signaling in regulating calcitonin secretion. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4